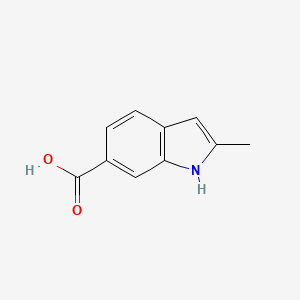

2-Methyl-1H-indole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(10(12)13)5-9(7)11-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOBYAWCBMAUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504609 | |

| Record name | 2-Methyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73177-33-0 | |

| Record name | 2-Methyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1H-indole-6-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Methyl-1H-indole-6-carboxylic acid, a key heterocyclic building block, is a compound of significant interest in medicinal chemistry and materials science. Its rigid indole scaffold, coupled with the reactive carboxylic acid functionality, provides a versatile platform for the synthesis of complex molecular architectures with diverse biological activities. This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed spectroscopic analysis for its unambiguous identification, a discussion of its synthesis and reactivity, and an exploration of its current and potential applications in drug discovery and beyond.

Core Chemical and Physical Properties

This compound (CAS No: 73177-33-0) is a stable, solid organic compound at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a foundational understanding for its handling, characterization, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥98% (typical) | [1] |

| Storage | Room temperature, in a dry environment | [1] |

Solubility and Acidity (pKa):

The acidity of the carboxylic acid group is a key determinant of its reactivity and physiological behavior. The pKa of indole-3-acetic acid, a related compound, is approximately 4.75. While a precise experimental pKa for this compound is not widely reported, it is expected to be in a similar range, influenced by the electronic effects of the indole ring system.

Spectroscopic Characterization: A Guide to Identification

Accurate identification of this compound is paramount for any research or development application. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure. While raw spectra are proprietary to their databases, this section details the expected key features for unambiguous identification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit characteristic signals for the protons on the indole ring, the methyl group, the N-H proton, and the carboxylic acid proton.

-

Aromatic Protons (δ 7.0-8.0 ppm): The protons on the benzene portion of the indole ring will appear in this region as a series of multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the carboxylic acid and methyl groups.

-

Indole N-H Proton (δ ~11.0-12.0 ppm): This proton typically appears as a broad singlet in the downfield region of the spectrum.

-

Carboxylic Acid Proton (δ ~12.0-13.0 ppm): The acidic proton of the carboxylic acid group is also found far downfield as a broad singlet, and its chemical shift can be concentration-dependent.

-

Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group at the 2-position will appear as a sharp singlet in the upfield region.

-

C3-H Proton (δ ~6.3 ppm): The proton at the 3-position of the indole ring will typically appear as a singlet or a narrow multiplet.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (δ ~170-180 ppm): The carbon of the carboxylic acid group will be the most downfield signal.[4]

-

Aromatic and Indole Carbons (δ ~100-140 ppm): The eight carbons of the indole ring system will resonate in this region.

-

Methyl Carbon (δ ~13-15 ppm): The carbon of the methyl group will appear at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]

-

N-H Stretch (Indole): A moderate to sharp peak around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹, indicative of the carbonyl group of an aromatic carboxylic acid.[5]

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon double bonds within the aromatic and indole rings.

-

C-H Stretch (Aromatic and Alkyl): Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (175.18).

-

Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). The indole ring itself is relatively stable, and its fragmentation will contribute to the overall pattern.

Synthesis and Reactivity

The synthesis of this compound can be approached through established indole synthesis methodologies, which offer flexibility in accessing various substituted analogs.

Synthetic Strategies

While a specific, detailed protocol for the direct synthesis of this compound is not widely published, established methods for indole synthesis can be logically adapted.

Conceptual Synthetic Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound via the Fischer indole synthesis.

Fischer Indole Synthesis: A plausible and widely used method involves the Fischer indole synthesis. This reaction would entail the condensation of 4-hydrazinobenzoic acid with acetone in the presence of an acid catalyst (e.g., sulfuric acid, zinc chloride, or polyphosphoric acid) to form a hydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement and subsequent cyclization to yield the desired indole.[7]

Reissert Indole Synthesis: Another classical approach is the Reissert indole synthesis. This multi-step process would start with a substituted o-nitrotoluene, which is condensed with diethyl oxalate. Subsequent reduction of the nitro group and cyclization would lead to the indole-2-carboxylic acid, which can then be further modified.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich indole nucleus and the versatile carboxylic acid group.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Coupling: Activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine to form amides. This is a cornerstone of its use in medicinal chemistry.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

-

-

Reactions of the Indole Ring: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. However, the reactivity and regioselectivity can be influenced by the directing effects of the existing substituents and the reaction conditions. The N-H proton can also be deprotonated with a strong base to generate an indolyl anion, which can then be alkylated or otherwise functionalized.

Applications in Drug Discovery and Materials Science

The indole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. The presence of the carboxylic acid group on this compound provides a convenient handle for derivatization to explore structure-activity relationships (SAR).

Role as a Scaffold in Medicinal Chemistry

Derivatives of indole-6-carboxylic acid have shown promise as potent inhibitors of key biological targets implicated in cancer.

Targeting Receptor Tyrosine Kinases: Recent studies have demonstrated that derivatives of indole-6-carboxylic acid can be designed to target the ATP-binding sites of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression of these receptors is a hallmark of many cancers, making them attractive targets for therapeutic intervention. By modifying the carboxylic acid group to introduce various pharmacophores, researchers can optimize the binding affinity and selectivity of these inhibitors.

Signaling Pathway Modulation:

Figure 2: Simplified diagram illustrating the inhibition of receptor tyrosine kinase (RTK) signaling by indole-6-carboxylic acid derivatives.

Applications in Materials Science

The indole moiety is also a known fluorophore. The ability to functionalize the carboxylic acid group of this compound opens up possibilities for its incorporation into larger polymeric structures or for the synthesis of novel fluorescent dyes and probes for various imaging and sensing applications.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block with significant potential in both academic research and industrial applications. Its well-defined chemical and physical properties, coupled with its synthetic accessibility and reactivity, make it an attractive starting point for the development of novel pharmaceuticals and functional materials. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this important indole derivative in their work.

References

Click to expand

-

Rui ming Pharmaceutical. Methyl 2-oxoindole-6-carboxylate. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. [Link]

-

iris.unina.it. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

-

Organic Syntheses. 2-methylindole. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

-

connectchemical. This compound, min 98%, 100 mg. [Link]

-

MagentA. Methyl 1H-indole-3-carboxylate. [Link]

-

NIST. 1H-Indole, 2-methyl-. [Link]

-

My Skin Recipes. This compound. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound(73177-33-0) 1H NMR [m.chemicalbook.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Methyl 2-Methyl-1H-indole-6-carboxylate(184150-96-7) 1H NMR spectrum [chemicalbook.com]

- 7. methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1H-indole-6-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-1H-indole-6-carboxylic acid (CAS No. 73177-33-0), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, theoretical principles, and detailed experimental protocols. While specific experimental data for this compound is limited in publicly accessible literature, this guide establishes a robust framework of expected properties based on the well-understood chemistry of the indole and carboxylic acid functional groups, supplemented by data from closely related analogs. The methodologies detailed herein provide a self-validating system for in-house characterization.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a substituted indole nucleus. The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The carboxylic acid moiety at the 6-position of the indole ring provides a handle for further chemical modifications, such as amide bond formation, esterification, or salt formation, making it a versatile intermediate in the synthesis of complex molecular architectures.

The strategic placement of the methyl group at the 2-position influences the electronic properties and steric environment of the indole ring, which can, in turn, affect the molecule's reactivity and biological activity. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development, impacting aspects from reaction condition optimization and purification to formulation and bioavailability.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 73177-33-0 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Purity (Commercial) | ≥98% | [1] |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2)C(=O)O)C1 | - |

Solid-State Properties

Melting Point

Table 2: Melting Points of Related Indole Carboxylic Acids

| Compound | Melting Point (°C) |

| Indole-3-carboxylic acid | 232-234 (dec.)[3] |

| Indole-2-carboxylic acid | 206.5[4] |

| 1-Methyl-1H-indole-2-carboxylic acid | 212 (dec.)[5] |

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline organic compound.[6]

-

Apparatus: Calibrated melting point apparatus (e.g., Mel-Temp or automated instrument), capillary tubes (sealed at one end).

-

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 1-2 mm.[7]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the last solid melts (completion of melting). This range is the melting point.

-

A pure compound will exhibit a sharp melting range of 0.5-1.0 °C. A broad melting range suggests the presence of impurities.[7]

-

Crystal Structure

The crystal structure of a molecule dictates its solid-state properties, including solubility and stability. No crystallographic data for this compound has been published. However, studies on similar indole carboxylic acids, such as indole-2-carboxylic acid, reveal the formation of hydrogen-bonded dimers and ribbons in the solid state.[8] It is highly probable that this compound also forms intermolecular hydrogen bonds between the carboxylic acid groups and potentially between the indole N-H and a carboxylic acid oxygen of a neighboring molecule.

Caption: Likely hydrogen-bonded dimer formation.

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar carboxylic acid and N-H groups, and its nonpolar methyl-substituted indole ring.

-

Polar Solvents: Due to the carboxylic acid and N-H functionalities capable of hydrogen bonding, some solubility is expected in polar protic solvents like ethanol and methanol.[3] Water solubility is likely to be low due to the larger nonpolar indole core.

-

Apolar Solvents: Solubility in nonpolar solvents like hexanes is expected to be very low.

-

Aqueous Base: The compound should readily dissolve in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

-

Organic Solvents: Solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for NMR analysis and as reaction media.

Experimental Protocol: Qualitative Solubility Testing

-

To a test tube, add approximately 10 mg of this compound.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, ethyl acetate, 5% NaOH, 5% HCl) dropwise while agitating.

-

Observe if the solid dissolves completely.

-

Categorize the solubility as soluble, partially soluble, or insoluble.

Acidity (pKa)

The pKa is a quantitative measure of the acidity of the carboxylic acid proton. For carboxylic acids, the pKa is typically in the range of 4-5 in aqueous solution. The electronic nature of the indole ring will influence this value. The indole ring itself has an acidic N-H proton with a much higher pKa (around 17), which is not typically considered under physiological conditions.[9]

While no experimental pKa for this compound is available, the pKa of indole-3-carboxylic acid is reported to be approximately 3.90.[3] It is anticipated that the pKa of the 6-carboxylic acid isomer will be in a similar range.

Caption: Ionization equilibrium of the carboxylic acid.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to pH 7).

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution in a cuvette, ensuring the final concentration is identical across all samples.

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution.

-

Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have significantly different absorbances against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole N-H proton (typically a broad singlet downfield, >10 ppm), the aromatic protons on the indole ring, the methyl group protons (a singlet around 2.4-2.5 ppm), and the carboxylic acid proton (a very broad singlet, often >12 ppm). The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 1,2,4-trisubstituted benzene ring pattern.[10][11][12][13]

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (170-185 ppm).[14] The aromatic and indole carbons will appear in the 100-150 ppm range, while the methyl carbon will be observed in the upfield region (around 10-15 ppm).[14]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | > 12 (broad) | 170 - 185 |

| Indole N-H | > 10 (broad) | - |

| Aromatic C-H | 7.0 - 8.5 | 100 - 150 |

| Indole C-H (position 3) | ~6.3 | ~100 |

| Methyl (-CH₃) | ~2.4 | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[15]

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretch of the carboxylic acid.[16][17]

-

N-H Stretch: A sharper absorption around 3400-3300 cm⁻¹ corresponding to the indole N-H stretch.

-

C-H Stretch: Absorptions just above 3000 cm⁻¹ for the aromatic C-H stretches and just below 3000 cm⁻¹ for the methyl C-H stretches.

-

C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.[16][17]

-

C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1600-1475 cm⁻¹ region.

-

C-O Stretch & O-H Bend: A C-O stretch is expected between 1320-1210 cm⁻¹ and an O-H bend between 950-910 cm⁻¹.[16][17]

Caption: Spectroscopic workflow for characterization.

UV-Visible Spectroscopy

The indole ring system is a chromophore that absorbs UV radiation. The UV-Vis spectrum is expected to show characteristic absorption bands around 220 nm and 270-290 nm, typical for indole derivatives. The exact position and intensity of these bands will be influenced by the methyl and carboxylic acid substituents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds suggest that it should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable synthetic intermediate with physical properties largely governed by its constituent indole and carboxylic acid functionalities. This guide has synthesized the available data and provided a framework of expected physical characteristics and robust experimental protocols for their determination. The data presented herein, including molecular identifiers, predicted solid-state behavior, solubility profiles, acidity, and spectroscopic signatures, serves as a foundational resource for researchers engaged in the synthesis and application of this important molecule.

References

- This compound, min 98%, 100 mg. (n.d.). [URL: https://www.chemsavers.com/products/2-methyl-1h-indole-6-carboxylic-acid-min-98-100-mg]

- Indole-3-carboxylic acid CAS#: 771-50-6. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0730894.htm]

- Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2008). ResearchGate. [URL: https://www.researchgate.net/publication/229013583_Structures_and_vibrational_spectra_of_indole_carboxylic_acids_Part_I_Indole-2-carboxylic_acid]

- This compound(73177-33-0) 1 H NMR. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_73177-33-0_1HNMR.htm]

- This compound | 73177-33-0. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB13178486.htm]

- Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Indole-3-carboxylic-acid]

- NMR Chemical Shifts. (n.d.). [URL: https://www.chem.ucla.edu/~harding/IGOC/N/nmrshifts.pdf]

- Melting point determination. (n.d.). [URL: https://www.csun.edu/~hcchm001/MELTTEMP.pdf]

- Products - 2a biotech. (n.d.). [URL: https://www.2abiotech.com/pro/p2.asp?cid=3&scid=30&pid=123531]

- This compound suppliers & manufacturers in China. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/Search_EN.aspx?keyword=2-Methyl-1H-indole-6-carboxylic%20acid]

- Product Detail - 2a biotech. (n.d.). [URL: https://www.2abiotech.com/pro/product_detail.asp?id=123531]

- |73177-33-0|C10H9NO2|MFCD13178486|有机合成-上海珂华生物... (n.d.). [URL: https://www.keyhbio.com/product/KH-36407.html]

- methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- 2-Methylindole | 95-20-5. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8730895.htm]

- DETERMINATION OF MELTING POINTS. (n.d.). [URL: https://uomustansiriyah.edu.iq/media/lectures/5/5_2019_04_27!09_54_06_AM.pdf]

- Chemical shifts. (n.d.). UCL. [URL: https://www.ucl.ac.uk/nmr/NMR_lecture_notes/L2_Chemical_Shift_web.pdf]

- 1-methyl-1H-indole-6-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds018843]

- experiment (1) determination of melting points. (2021). [URL: https://uomustansiriyah.edu.iq/media/lectures/8/8_2021_09_19!08_27_10_PM.pdf]

- 2-Methylindole | C9H9N | CID 7224. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylindole]

- 2-Methylindole | 95-20-5 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). [URL: https://www.tcichemicals.com/IN/en/p/M0346]

- Chemical strucure of 2-methylindole 188. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-strucure-of-2-methylindole-188_fig100_348821101]

- 1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C16136586&Type=IR-SPEC&Index=1#IR-SPEC]

- synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. (n.d.). International Journal of Advanced Biotechnology and Research. [URL: https://www.ijabr.com/ijabr_issue_files/1329249053_5-Manish%2093-98.pdf]

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). Chair of Analytical Chemistry. [URL: https://www.ut.ee/en/pka-values-in-nonaqueous-solvents/]

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]

- indole acidity. (n.d.). Química Organica.org. [URL: https://quimicaorganica.org/en/indole/acidity-of-the-indole/]

- Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_1477-50-5_1HNMR.htm]

- 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/11%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.04%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy]

- Methyl 1H-indole-3-carboxylate. (n.d.). [URL: https://magritek.

- methyl 6-methyl-1H-indole-2-carboxylate - C11H11NO2, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-4715128.html]

- IR Chart. (n.d.). [URL: https://www.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irchart.htm]

- IR Absorption Table. (n.d.). [URL: https://www.chem.ucla.edu/~harding/IGOC/I/ir_absorption_table.html]

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). [URL: https://www.niu.edu/analyticallab/ftir/ir-absorption-table.pdf]

- NMR Chart. (n.d.). [URL: https://www.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr-chart.htm]

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (n.d.). UNT Digital Library. [URL: https://digital.library.unt.edu/ark:/67531/metadc683674/]

- Bordwell pKa Table. (n.d.). Organic Chemistry Data.

- Solubility of Organic Compounds. (2023). [URL: https://www.ucd.ie/chem/study/undergraduate/practicals/solubilityoforganiccompounds/]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 73177-33-0 [chemicalbook.com]

- 3. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 4. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. indole acidity [quimicaorganica.org]

- 10. web.pdx.edu [web.pdx.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. tetratek.com.tr [tetratek.com.tr]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

2-Methyl-1H-indole-6-carboxylic acid molecular structure and weight

An In-depth Technical Guide to 2-Methyl-1H-indole-6-carboxylic Acid: Structure, Properties, and Applications

Abstract

This technical guide offers a comprehensive analysis of this compound, a pivotal heterocyclic compound in contemporary chemical research. The document elucidates its molecular architecture and physicochemical properties, providing a foundation for its application in diverse scientific fields. A significant focus is placed on its synthetic methodologies and its role as a crucial structural motif in the landscape of drug discovery and development. This guide is tailored for researchers, medicinal chemists, and professionals engaged in the synthesis and application of complex organic molecules.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a preeminent heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its biological relevance. This compound, as a substituted indole, offers a unique combination of lipophilicity from the indole core and functionality from the carboxylic acid group. The methyl group at the 2-position enhances the electron-donating nature of the indole ring, influencing its reactivity and interaction with biological targets. This strategic substitution pattern makes it a valuable intermediate for creating diverse molecular entities with potential therapeutic applications.

Molecular Structure and Physicochemical Profile

A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental to its effective utilization in research and development.

Molecular Architecture

The molecule is characterized by a bicyclic structure, comprising a benzene ring fused to a pyrrole ring. A methyl group is attached to the second carbon of the pyrrole ring, while a carboxylic acid group is positioned at the sixth carbon of the benzene ring.

Figure 1: 2D representation of this compound.

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).[2][3] The carboxylic acid moiety, in particular, can present challenges such as metabolic instability and limited passive diffusion across membranes.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [5][6] |

| Molecular Weight | 175.18 g/mol | [5][6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Low | [8] |

| LogP | 1.5 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Synthesis Methodologies

The synthesis of substituted indoles is a well-established area of organic chemistry, with several named reactions providing reliable routes to this scaffold.

Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. For 2-methylindoles, acetone is a common ketone choice.[9]

Caption: General workflow of the Fischer Indole Synthesis.

Palladium-Catalyzed Heterocyclization

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and regioselectivity. Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has emerged as a powerful technique for constructing functionalized indoles, often facilitated by microwave irradiation to accelerate the reaction.[1][10]

Experimental Protocol: A General Esterification Procedure

The carboxylic acid group of the indole is a versatile handle for further modification. A common transformation is esterification, for which a general protocol is provided below.

Objective: To convert 1H-indole-6-carboxylic acid to its corresponding ethyl ester.

Materials:

-

1H-indole-6-carboxylic acid

-

Ethanol (EtOH)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, reflux condenser

Procedure:

-

Dissolve 1H-indole-6-carboxylic acid (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (10 equivalents) dropwise to the stirred solution.

-

Remove the ice bath and heat the reaction mixture to reflux for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with a saturated NaHCO₃ solution, followed by water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the crude ester.[11]

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Role in Drug Discovery and Development

The indole scaffold is a privileged structure in drug design. This compound and its derivatives serve as key building blocks for synthesizing compounds with a wide range of biological activities. The carboxylic acid moiety can act as a bioisostere for other functional groups or provide a crucial interaction point with a biological target.[12]

As a Scaffold for TRPV1 Agonists

Derivatives of a closely related compound, 1-methyl-1H-indole-2-carboxylic acid, have been successfully utilized to design and synthesize new agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation.[13] This highlights the utility of the methyl-indole-carboxylic acid framework in generating novel therapeutic agents.

Caption: A logical workflow for utilizing the indole core in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed and toxic in contact with skin. It also causes serious eye irritation and is very toxic to aquatic life. Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[14] It should be stored in a tightly closed container in a dry, well-ventilated place.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its well-defined molecular structure and versatile chemical functionality make it an invaluable building block in organic synthesis. The continued exploration of its synthetic transformations and biological applications promises to yield novel compounds with the potential to address unmet medical needs. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this important indole derivative.

References

- Sigma-Aldrich. (2025, October 16). Safety Data Sheet: this compound.

- Fisher Scientific. (2009, September 26). Safety Data Sheet: 1-Methyl-1H-indole-6-carboxylic acid.

- Bellavita, R., et al. (2022).

- Thermo Fisher Scientific. (2025, September 7).

- Fisher Scientific. (2014, September 15).

-

ChemSynthesis. (2025, May 20). methyl 6-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19819261, 1-Methyl-1H-indole-6-carboxylic acid. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 639844, Methyl indole-6-carboxylate. Retrieved from [Link].

-

Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3734372, 2-Oxindole-6-carboxylic acid methyl ester. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

ResearchGate. (2022, February). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link].

-

Wikipedia. (n.d.). 2-Methylindole. Retrieved from [Link].

- AK Scientific, Inc. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4715128, methyl 6-methyl-1H-indole-2-carboxylate. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl Indole-6-carboxylate in Modern Drug Discovery. Retrieved from [Link].

- Appendino, G., et al. (2018). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 23(10), 2636.

-

ResearchGate. (n.d.). Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Retrieved from [Link].

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids.

- Frontiers in Chemistry. (2024, March 17).

- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.

-

ResearchGate. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link].

Sources

- 1. iris.unina.it [iris.unina.it]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1H-indole-6-carboxylic acid | C10H9NO2 | CID 19819261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylindole - Wikipedia [en.wikipedia.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists | MDPI [mdpi.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic data for 2-Methyl-1H-indole-6-carboxylic acid (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 2-Methyl-1H-indole-6-carboxylic acid

Introduction

Indole and its derivatives are cornerstone heterocyclic frameworks in medicinal chemistry and materials science, renowned for their diverse biological and pharmaceutical activities.[1] Among these, this compound serves as a crucial synthetic intermediate and a key building block for more complex molecules, including protein degrader building blocks.[2] Its precise structural characterization is paramount for ensuring purity, confirming identity, and understanding its reactivity in subsequent synthetic steps.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and data from analogous structures, offering a robust spectroscopic fingerprint for this compound. This document is intended for researchers, chemists, and quality control professionals who require a definitive reference for the characterization of this important molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the following standardized numbering system for the this compound structure will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's polarity and the presence of exchangeable acidic and N-H protons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show seven distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Mechanistic Rationale |

|---|---|---|---|

| ~12.5 | Broad Singlet | COOH | The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[3] |

| ~11.2 | Singlet | N1-H | The indole N-H proton typically appears as a singlet in a downfield region. |

| ~8.0 | Singlet | H-7 | Positioned ortho to the electron-withdrawing carboxylic acid group, this proton is significantly deshielded. |

| ~7.7 | Doublet | H-5 | Experiences deshielding from the adjacent carboxylic acid group. It appears as a doublet due to coupling with H-4. |

| ~7.5 | Doublet | H-4 | Appears as a doublet due to ortho-coupling with H-5. |

| ~6.2 | Singlet | H-3 | The proton on the pyrrole ring, adjacent to the methyl group, appears as a singlet. |

| ~2.4 | Singlet | C2-CH₃ | The methyl protons give a characteristic singlet in the upfield region. |

Expert Interpretation: The predicted chemical shifts are based on the fundamental electronic properties of the indole ring system and the influence of its substituents. The electron-withdrawing carboxylic acid group at the C6 position exerts a deshielding effect on the protons of the benzene ring, particularly H-5 and H-7, causing them to resonate at a lower field compared to unsubstituted indole. Conversely, the electron-donating methyl group at the C2 position slightly shields the pyrrole proton (H-3). The broad nature of the COOH proton signal is a classic diagnostic feature, confirming the presence of the carboxylic acid functionality.[3]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display 10 distinct signals, corresponding to each unique carbon atom in the structure.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Mechanistic Rationale |

|---|---|---|

| ~170-185 | C8 (C=O) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[4][5] |

| ~138 | C2 | This quaternary carbon is attached to a nitrogen and a methyl group, placing it in the downfield region of the aromatic carbons. |

| ~135 | C7a | A quaternary carbon at the fusion of the two rings. |

| ~130 | C6 | The carbon atom bearing the carboxylic acid group. |

| ~128 | C3a | Another quaternary carbon at the ring junction. |

| ~122 | C4 | Aromatic CH carbon. |

| ~120 | C7 | Aromatic CH carbon. |

| ~118 | C5 | Aromatic CH carbon. |

| ~100 | C3 | The C3 carbon of a 2-substituted indole typically appears at a relatively high field. |

| ~13 | C10 (CH₃) | The methyl carbon is highly shielded and resonates in the far upfield region of the spectrum. |

Expert Interpretation: The assignment of carbon signals relies on established chemical shift ranges and substituent effects. The most downfield signal is unambiguously assigned to the carboxylic acid carbonyl carbon (C8).[4] The four quaternary carbons (C2, C3a, C6, C7a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.[6] The chemical shifts of the aromatic carbons are influenced by the positions of the electron-donating N-H group and the electron-withdrawing COOH group, leading to the predicted assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid and the indole N-H bond.

Table 3: Key IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Rationale |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | This very broad and strong absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer.[7][8] |

| ~3350 (sharp) | N-H stretch | The indole N-H stretch typically appears as a sharper peak, often superimposed on the broad O-H band. |

| ~1680-1710 (strong) | C=O stretch | A strong, sharp absorption corresponding to the carbonyl of the carboxylic acid. Its position indicates conjugation with the aromatic ring.[5] |

| ~1600, ~1450 | C=C stretch | Aromatic ring stretching vibrations. |

| 1320-1210 | C-O stretch | Associated with the carboxylic acid C-O bond.[7] |

| 950-910 (broad) | O-H bend | Out-of-plane bend for the carboxylic acid O-H, another characteristic feature of acid dimers.[7] |

Expert Interpretation: The most diagnostic feature in the IR spectrum is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which obscures the C-H stretching region. This occurs because carboxylic acids in the solid state typically exist as hydrogen-bonded dimers.[7] The presence of this band, in conjunction with the strong carbonyl (C=O) absorption around 1700 cm⁻¹, provides conclusive evidence for the carboxylic acid functional group. The sharper N-H stretch confirms the indole moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Assignment | Rationale |

|---|---|---|

| 175 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₁₀H₉NO₂).[2] |

| 158 | [M - OH]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid group. |

| 130 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical (•COOH), a common fragmentation pathway for aromatic carboxylic acids.[9] |

| 131 | [M - CO₂]⁺ | Loss of carbon dioxide from the molecular ion. |

Expert Interpretation: For this compound, the molecular ion ([M]⁺) is expected to be observed at an m/z of 175. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₀H₉NO₂. The fragmentation pattern is dictated by the stability of the resulting ions. A primary and highly characteristic fragmentation pathway for aromatic carboxylic acids is the loss of the carboxyl group to give the [M - COOH]⁺ fragment, which in this case would correspond to the stable 2-methylindole radical cation at m/z 130.[9]

Caption: Primary fragmentation pathway of the parent molecule in MS.

Experimental Protocols

Reproducibility of spectroscopic data is contingent upon standardized experimental procedures. The following are general, field-proven protocols for the analysis of a solid organic compound such as this compound.[10]

Workflow for Spectroscopic Analysis

Caption: General workflow for comprehensive spectroscopic characterization.

Detailed Methodologies

-

NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with optimized acquisition time (e.g., 4 seconds) and a relaxation delay (e.g., 2 seconds).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ~39.5 ppm).[3]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a transparent disk using a hydraulic press.

-

Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[10] Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer, typically using an electrospray ionization (ESI) source in both positive and negative ion modes to ensure detection of the molecular ion.[10]

-

Data Analysis: Record the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. For confirmation of the elemental formula, perform High-Resolution Mass Spectrometry (HRMS).[11]

-

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and the substitution pattern on the indole core. The IR spectrum offers definitive evidence of the key carboxylic acid and N-H functional groups. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation behavior. This guide serves as an authoritative reference, establishing a validated spectroscopic signature for the reliable identification and quality assessment of this compound in research and development.

References

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]

-

ACS Publications. (n.d.). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data. [Link]

-

ResearchGate. (2025). Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

-

International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

-

Oakwood Chemical. (n.d.). This compound, min 98%, 100 mg. [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. calpaclab.com [calpaclab.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of Indole-Carboxylic Acid Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile chemical reactivity have established it as a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of a specific subclass: 2-Methyl-1H-indole-6-carboxylic acid and its closely related derivatives. We will delve into their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities, supported by detailed mechanistic insights, structure-activity relationship (SAR) analyses, and field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the creation of next-generation therapeutics.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring, is a recurring motif in molecules that profoundly impact human health.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin and the potent anti-inflammatory drug indomethacin, the indole core is central to a wide range of biological functions.[1][3] Its structural versatility allows for substitution at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has made indole derivatives a focal point of intense research, leading to the development of drugs for cancer, infectious diseases, inflammation, and neurological disorders.[1][4]

The this compound scaffold represents a particularly interesting starting point for library synthesis. The methyl group at the 2-position can influence the molecule's steric and electronic profile, while the carboxylic acid at the 6-position provides a convenient handle for derivatization, allowing for the exploration of diverse chemical space through amide bond formation and other coupling reactions.

Synthetic Strategies for Indole-Carboxylic Acid Derivatives

The construction of the indole core is a well-established field in organic chemistry. Classic methods like the Fischer, Madelung, and Reissert syntheses are foundational. More contemporary approaches, such as palladium-catalyzed cross-coupling reactions, offer efficient and modular routes to functionalized indoles.[5]

2.1. General Synthesis Workflow

A common strategy for creating a library of indole-carboxylic acid derivatives involves the initial synthesis of the core indole ring, followed by functionalization of the carboxylic acid moiety. Microwave-assisted synthesis has emerged as an efficient method for accelerating these reactions.[5]

Below is a generalized workflow for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives, which illustrates the principles applicable to other isomers like the 6-carboxylic acid target.

Caption: Generalized workflow for the synthesis of indole-carboxylate derivatives.

2.2. Exemplary Protocol: Microwave-Assisted Palladium-Catalyzed Cyclization

This protocol is adapted from a method for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives and demonstrates a modern, efficient approach.[5]

-

Enamine Formation: A substituted aniline is reacted with a β-ketoester (e.g., ethyl acetoacetate) to form the corresponding N-aryl enamine intermediate.

-

Cyclization Reaction Setup: In a microwave vial, combine the N-aryl enamine (0.16 mmol), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (0.16 mmol), and K₂CO₃ (0.4 mmol).

-

Solvent Addition: Add 2 mL of DMF to the vial.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 60°C until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the desired methyl 2-methyl-1H-indole-3-carboxylate.

-

Hydrolysis to Carboxylic Acid: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of ethanol and water.

-

Amide Coupling: The final derivatives are synthesized by coupling the indole-carboxylic acid with a diverse range of amines using standard peptide coupling reagents.

Anticancer and Antiproliferative Activity

Indole derivatives are potent anticancer agents, with several compounds, such as vinblastine and vincristine, being mainstays in chemotherapy.[3] The this compound scaffold and its relatives have been explored as inhibitors of various cancer-related targets.

3.1. Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of indole derivatives are often multifactorial, involving the inhibition of protein kinases, disruption of protein-protein interactions (PPIs), and induction of apoptosis.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Many cancers exhibit overexpression of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Indole-6-carboxylic acid derivatives have been specifically designed to target these receptors, thereby inhibiting downstream signaling pathways responsible for cell proliferation and angiogenesis.[6]

-

14-3-3 Protein-Protein Interaction (PPI) Modulation: The 14-3-3 protein family regulates crucial cellular processes, including the cell cycle and apoptosis, by binding to phosphorylated partner proteins.[7][8] Dysregulation of 14-3-3 interactions is common in cancer. Novel 1H-indole-2-carboxylic acid derivatives have been synthesized that target the 14-3-3η isoform, leading to G1-S phase cell cycle arrest and apoptosis in liver cancer cells.

Caption: Role of 14-3-3σ in cell cycle control and its targeting by indole derivatives.[9]

3.2. Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For indole-based anticancer agents, specific substitutions have been shown to enhance potency.

-

Substitution on the Indole Core: For a series of thiazolyl-indole-2-carboxamides, the presence of a methoxy group on the indole ring generally produced results similar to the unsubstituted analogues.[10]

-

Side Chain Modifications: In the same series, compounds featuring a dimethylamine or hydroxy group on the terminal phenyl ring demonstrated potent cytotoxicity against multiple cancer cell lines, with IC₅₀ values in the low micromolar range.[10]

-

Selectivity: Importantly, some of the most potent anticancer derivatives exhibited excellent selectivity, showing significantly lower toxicity towards normal human cell lines compared to cancer cells.[3][10]

3.3. Quantitative Data: Antiproliferative Activity

The following table summarizes the cytotoxic effects (IC₅₀ values) of selected indole derivatives against various human cancer cell lines.

| Compound ID | Core Scaffold | R Group on Phenyl Ring | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HUVEC (Normal) IC₅₀ (µM) | Reference |

| 6i | Thiazolyl-indole-2-carboxamide | 4-N(CH₃)₂ | 6.10 ± 0.4 | 11.23 ± 0.9 | >50 | [10] |

| 6e | Thiazolyl-indole-2-carboxamide | 4-OH | 4.36 ± 0.2 | 8.16 ± 0.6 | >50 | [10] |

| C11 | 1H-indole-2-carboxylic acid | (undisclosed) | (Active) | (Not Tested) | (Not Tested) | |

| Hydrazone Deriv. | Indole-6-carboxylic acid | Hydrazone | (Not Tested) | 45.5 | 76.3 | [6] |

Data presented as mean ± standard deviation where available. "Active" indicates reported potent inhibitory activity without specific IC₅₀ values provided in the source.

3.4. Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

-

Cell Plating: Seed cells (e.g., MCF-7, A549) in a 96-well plate at an optimized density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[12] Incubate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[12][13]

-

Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specified detergent reagent) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Place the plate on a shaker for 10 minutes in the dark to ensure complete solubilization.[14] Measure the absorbance at a wavelength between 540-600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[2] Indole derivatives, most notably Indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This class of compounds often exerts its effects through the inhibition of cyclooxygenase (COX) enzymes.

4.1. Mechanism of Action: COX-2 Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation and pain.[2][15] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation.[15] Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[1]

Inflammatory stimuli (e.g., LPS, cytokines) trigger signaling cascades involving MAPKs and NF-κB, which lead to the upregulation of COX-2 expression.[16][17] The resulting increase in PGE₂ production sensitizes nerve endings and promotes other inflammatory processes.[18] Indole derivatives can intervene by directly inhibiting the enzymatic activity of COX-2, thus blocking the production of prostaglandins.[2]

Caption: Inhibition of the COX-2 pathway by indole derivatives.[16][18]

4.2. Structure-Activity Relationship (SAR) Insights

For a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide derivatives, the anti-inflammatory activity was highly dependent on the substitution pattern of the phenyl ring attached to the hydrazide moiety.

-

Potent Substitutions: Compounds with 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl substitutions showed the highest anti-inflammatory activity, with percentage inhibition comparable to the reference drug indomethacin.[2]

-

Weak Substitutions: Conversely, a 2-methoxyphenyl substitution resulted in the minimum anti-inflammatory activity.[2] This highlights the importance of the electronic and steric properties of the substituent in the binding interaction with the COX-2 enzyme.

4.3. Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic assay for evaluating acute anti-inflammatory activity.

| Compound ID | Core Scaffold | % Inhibition of Edema (after 3h) | Reference Drug (Indomethacin) | Reference |

| S3 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide | 61.20% | 76.89% | [2] |

| S7 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide | 62.24% | 76.89% | [2] |

| S14 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide | 63.69% | 76.89% | [2] |

| LPSF/NN-56 | 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one | (Active) | (Not specified) | [19] |

| M2 | 2-(2-aminophenoxy)-1-(1H-indol-1-yl)ethanone | (Significant Activity) | (Not specified) | [20] |

"Active" or "Significant Activity" indicates reported potent anti-inflammatory effects without specific percentage inhibition values provided in the source.

4.4. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to screen for the anti-inflammatory properties of new compounds.[20][21][22]

-

Animal Acclimatization: Use adult Wistar rats, housed under standard laboratory conditions with free access to food and water. Allow them to acclimatize for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference standard group (e.g., indomethacin, 5 mg/kg), and test groups for each indole derivative at various doses.[23] Administer the test compounds and reference drug intraperitoneally or orally 30-60 minutes before inducing inflammation.[21][23]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[23][24]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[23]

-

Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Antimicrobial and Antiviral Activities

The rise of drug-resistant pathogens presents a major global health crisis, necessitating the discovery of novel antimicrobial and antiviral agents.[25] The indole scaffold is a promising starting point, with many derivatives showing potent activity against a wide range of bacteria, fungi, and viruses.[26][27]

5.1. Antibacterial Activity

Indole derivatives can combat bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), through various mechanisms, such as membrane permeabilization.[25][28]

-

Structure-Activity Relationship (SAR): For a series of indole derivatives, antibacterial activity against MRSA was influenced by electronic properties. Compounds with high electronic energy and dipole moments were found to be more effective.[29] The presence of specific hybrid structures, such as indole-triazole, has been shown to result in excellent activity against MRSA, in some cases more effective than the standard drug ciprofloxacin.

-

Synergistic Effects: Some indole derivatives have been shown to act synergistically with clinically used antibiotics. They can potentiate the activity of drugs like methicillin and vancomycin against resistant strains, likely by disrupting the bacterial cell membrane.[25]

5.2. Antiviral Activity

Indole-based compounds have demonstrated broad-spectrum antiviral activity.[30] This includes activity against influenza viruses, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).[27][31]

-

Mechanism of Action (HIV-1): A notable mechanism is the inhibition of HIV-1 integrase, a key enzyme in the viral life cycle. Indole-2-carboxylic acid derivatives have been developed as potent HIV-1 integrase strand transfer inhibitors (INSTIs). The indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the enzyme's active site, effectively blocking its function.

-

Structure-Activity Relationship (SAR): For these HIV-1 integrase inhibitors, structural optimization revealed that introducing a long branch at the C3 position of the indole core improved interaction with a hydrophobic pocket near the active site, significantly increasing inhibitory activity.

Conclusion and Future Perspectives

The this compound scaffold and its related analogues represent a highly versatile and privileged platform for modern drug discovery. The wealth of research demonstrates their potent and multifaceted biological activities, spanning oncology, inflammation, and infectious diseases. The chemical tractability of the indole core, particularly the carboxylic acid functional group, allows for extensive derivatization and the systematic exploration of structure-activity relationships.

Future research should focus on several key areas:

-

Target Selectivity: Continued optimization is needed to enhance selectivity for specific biological targets (e.g., COX-2 over COX-1, specific cancer-related kinases) to minimize off-target effects and improve safety profiles.

-

Multi-Target Agents: The development of single molecules that can modulate multiple targets, such as dual EGFR/VEGFR inhibitors, holds promise for treating complex diseases like cancer.[6]

-

Drug Resistance: Indole derivatives that can overcome existing drug resistance mechanisms, either through novel modes of action or by acting as synergistic agents, are of critical importance, particularly in the fields of oncology and infectious disease.

-

Pharmacokinetic Optimization: A deeper investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential to translate potent in vitro activity into in vivo efficacy.

By leveraging advanced synthetic methodologies, computational modeling, and robust biological screening, the full therapeutic potential of this remarkable scaffold can be realized, paving the way for new and effective treatments for some of the most challenging human diseases.

References

-

Wilkening, I., et al. (2020). The 14-3-3 proteins: integrators of diverse signaling cues that impact cell fate and cancer development. PMC - NIH. Available at: [Link]

-

ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Available at: [Link]

-

Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Bio-protocol. Available at: [Link]

-

Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. Available at: [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

-

Lim, G. E., et al. (2020). 14-3-3σ and Its Modulators in Cancer. MDPI. Available at: [Link]

-

Pennington, K. L., et al. (2018). The role of the 14-3-3 protein family in health, disease, and drug development. National Institutes of Health. Available at: [Link]

-

QIAGEN. (n.d.). 14-3-3σ protein in DNA damage-induced checkpoints. GeneGlobe. Available at: [Link]

-

Myers, B., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]

-

Liu, Y., et al. (2024). 14–3-3ε: a protein with complex physiology function but promising therapeutic potential in cancer. PubMed Central. Available at: [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab Protocols. Available at: [Link]

-

Surh, Y. J., et al. (2004). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. PubMed. Available at: [Link]

-